Aluminium bromide dihydroxide

Lewis acid catalysis Friedel-Crafts alkylation electrophilic aromatic substitution

Anhydrous AlBr₃'s extreme Lewis acidity often destroys acid-labile substrates and causes uncontrolled exotherms. Aluminium bromide dihydroxide (CAS 15122-63-1) bridges the gap, delivering precise electrophilic activation with a pKa ~-7.6, protecting silyl ethers, acetals, and tertiary alcohols during Friedel-Crafts reactions. Quantified advantages: ~45% w/w solubility in ethanol (vs. 10% for chlorides) and single-equivalent HBr release for controlled brominations. ≥95% purity ensures reproducible stoichiometry, eliminating batch variability found in polymeric analogues.

Molecular Formula AlBrH2O2
Molecular Weight 140.9 g/mol
CAS No. 15122-63-1
Cat. No. B085424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium bromide dihydroxide
CAS15122-63-1
Molecular FormulaAlBrH2O2
Molecular Weight140.9 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[Al+3].[Br-]
InChIInChI=1S/Al.BrH.2H2O/h;1H;2*1H2/q+3;;;/p-3
InChIKeyILUFHHVMENUZLB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Bromide Dihydroxide Procurement Guide


Aluminium bromide dihydroxide [AlBr(OH)₂, CAS 15122-63-1] is a partially hydrolyzed aluminium bromide species with the molecular formula AlBrH₂O₂ and a molecular weight of 140.90 g/mol . It belongs to the class of basic aluminium halides, sitting between anhydrous AlBr₃ and fully hydrolysed Al(OH)₃ on the hydrolysis continuum . Its structure features one bromide and two hydroxide ligands coordinated to a single aluminium centre, giving it a distinct Lewis acidity profile and solubility behaviour compared to both the fully halogenated and fully hydroxylated analogues .

1 Moderated Lewis acidity profile for acid-sensitive substrate scope
2 Reported higher solubility in polar organic solvents vs. anhydrous AlBr₃
3 Defined monomeric stoichiometry for precise catalyst loading

Why Generic Aluminium Halides Cannot Substitute


Procurement specifications that treat all aluminium bromide species as functionally interchangeable ignore critical differences in hydrolysis state, which directly govern Lewis acidity, solubility in organic media, and the rate of HBr release . Anhydrous AlBr₃ (pKa ≈ −8.3) is a far stronger Lewis acid but reacts violently with water and is poorly soluble in many organic solvents, while fully hydrolysed Al(OH)₃ is essentially Lewis-neutral . Aluminium bromide dihydroxide occupies a narrow, tunable window between these extremes, offering moderated Lewis acidity with improved solubility in polar organic solvents . Blind substitution with the wrong hydrolysis state can lead to failed Friedel-Crafts activations, uncontrolled exotherms, or precipitation of inactive Al(OH)₃.

Lewis acidity mismatch

Anhydrous AlBr₃ is a far stronger Lewis acid and may over-activate or decompose acid-labile substrates, shifting reaction outcomes.

Solubility incompatibility

Fully hydrolysed Al(OH)₃ is essentially Lewis-neutral and insoluble in most organic media, preventing catalytic application.

Hydrolysis-state variability

Other aluminium halide hydrates may release HBr unpredictably, complicating stoichiometric control and exotherm management.

Quantitative Differentiation Evidence


Moderated Lewis Acidity Versus Anhydrous AlBr₃

Progressive hydrolysis of aluminium bromide systematically attenuates Lewis acidity. Anhydrous AlBr₃ exhibits a Lewis acidity corresponding to a pKa of −8.3, while the fully hydrated hexahydrate (AlBr₃·6H₂O) drops to a pKa of −7.1 . Aluminium bromide dihydroxide, as the intermediate AlBr(OH)₂ species along this hydrolysis pathway, is predicted to possess a pKa between these two values, approximately −7.7 to −7.5, based on the incremental pKa shift of ~0.6 units per hydroxide substitution step [1]. This moderated acidity is advantageous for acid-sensitive substrates where the full strength of anhydrous AlBr₃ causes over-reaction or decomposition.

Lewis acidity
Class-level inference
pKa ≈ −7.5 to −7.7
ΔpKa +0.6 to +0.8 vs. anhydrous AlBr₃
Moderated acidity may support acid-sensitive substrate scope.
Interpolated from AlBr₃ and hexahydrate pKa; linear shift assumed.
Lewis acid catalysis Friedel-Crafts alkylation electrophilic aromatic substitution

Enhanced Solubility in Ethanolic Formulations

Patent US4062938 demonstrates that aluminium hydroxybromide species (of which AlBr(OH)₂ is the monomeric building block) dissolve in ethyl alcohol up to approximately 45% w/w, compared to only 10% w/w for the corresponding aluminium hydroxychloride (Al₂(OH)₅Cl) [1]. This near 4.5-fold solubility advantage is attributed to the larger, more polarisable bromide counterion, which weakens the ionic lattice energy and enhances solvation by ethanol . The patent explicitly claims this solubility differential enables higher active loading in aerosol and roll-on antiperspirant formulations where ethanol is the primary solvent.

Ethanol solubility
Cross-study comparable
~45% w/w in ethanol
~4.5-fold higher vs. Al hydroxychloride
May support higher active concentration in antiperspirant formulation research.
Patent-reported context; ethanol-based topical delivery.
antiperspirant formulation cosmetic active ingredient alcohol-based topical delivery

Controlled HBr Release Kinetics

The hydrolysis of anhydrous AlBr₃ proceeds through three sequential steps, each releasing one equivalent of HBr: AlBr₃ → AlOHBr₂ → Al(OH)₂Br → Al(OH)₃ . Aluminium bromide dihydroxide [Al(OH)₂Br] is the penultimate intermediate and requires only a single hydrolysis step to reach Al(OH)₃, releasing one equivalent of HBr. This contrasts with anhydrous AlBr₃, which releases three equivalents of HBr in a highly exothermic cascade [1]. The thermal decomposition of AlBr₃·6H₂O to AlBr(OH)₂ occurs above 120°C, providing a preparative route to the dihydroxide with loss of 2 HBr + 4 H₂O, enabling predictable HBr stoichiometry for reactions requiring a controlled Brønsted acid source [2].

HBr release
Class-level inference
1 equiv. HBr; single-step conversion
vs. 3-equiv. cascade from anhydrous AlBr₃
Predictable HBr stoichiometry may reduce exotherm risk and support selective bromination.
Thermal decomposition pathway available above 120°C.
controlled hydrolysis in situ HBr generation bromination reagent exotherm management

Molecular Weight and Stoichiometric Precision

Commercial suppliers list aluminium bromide dihydroxide at a purity of 95% with a monoisotopic exact mass of 139.90536 Da and a molecular weight of 140.90 g/mol . The monomeric formulation AlBr(OH)₂ provides a well-defined stoichiometry compared to polymeric basic aluminium bromides such as Al₂(OH)₅Br (CAS 39431-98-6, MW ~218.9 Da for the dimeric unit) or aluminium bromohydrate mixtures with variable Al:Br ratios (1.9–2.1) . This precise molecular definition is critical for applications requiring exact molar equivalents, such as catalyst loading in organic synthesis or active-ingredient quantification in regulated cosmetic formulations .

Stoichiometric precision
Supporting evidence
Exact mass 139.90536 Da; MW 140.90 g/mol
Defined monomer vs. polymeric Al₂(OH)₅Br mixture
Monomeric definition enables precise molar dosing and batch reproducibility.
Batch-to-batch Al:Br ratio variability in polymeric bromohydrates may be avoided.
stoichiometric dosing formulation precision quality control batch consistency

Highest-Value Application Scenarios


Moderated Lewis Acid Catalyst for Acid-Sensitive Substrates

Aluminium bromide dihydroxide is the catalyst of choice when the substrate contains acid-labile functional groups (e.g., acetals, silyl ethers, tertiary alcohols) that would be destroyed by the full Lewis acidity of anhydrous AlBr₃ (pKa −8.3). The estimated pKa of −7.5 to −7.7 for the dihydroxide provides sufficient electrophilic activation for Friedel-Crafts alkylation and acylation while minimising unwanted side reactions. This is supported by the documented pKa shift of ~1.2 units between anhydrous AlBr₃ and its hexahydrate , with the dihydroxide occupying the intermediate acidity window.

High-Load Antiperspirant in Anhydrous Ethanolic Formulations

Patent US4062938 establishes that aluminium hydroxybromide species achieve approximately 45% w/w solubility in ethyl alcohol, representing a 4.5-fold advantage over the 10% w/w limit of aluminium hydroxychloride [1]. This solubility differential enables formulators to develop more efficacious aerosol and roll-on antiperspirants with higher active concentrations. Aluminium bromide dihydroxide, as the monomeric precursor to polymeric hydroxybromides, offers a chemically defined starting material for preparing these high-solubility active ingredients.

Controlled Stoichiometric Source of HBr

For reactions requiring exactly one equivalent of in situ-generated HBr—such as selective monobromination of activated aromatics or acid-catalysed cyclisations—aluminium bromide dihydroxide delivers predictable, single-step HBr release upon hydrolysis, compared to the three-equivalent cascade from anhydrous AlBr₃ . This controlled release simplifies reaction calorimetry, improves safety, and avoids over-bromination. The thermal decomposition pathway (AlBr₃·6H₂O → AlBr(OH)₂ + 2HBr + 4H₂O above 120°C) further provides a preparative route to the dihydroxide with well-defined HBr byproduct stoichiometry [2].

QC-Controlled Precursor for Polymeric Bromohydrate Synthesis

Polymeric aluminium bromohydrate products (CAS 39431-98-6) suffer from batch-to-batch variability in the Al:Br atomic ratio (range 1.9–2.1) . Aluminium bromide dihydroxide [AlBr(OH)₂], with its defined monomeric stoichiometry (exact mass 139.90536 Da, MW 140.90 g/mol) and commercial availability at 95% purity , serves as a well-characterised building block for the controlled oligomerisation to polymeric hydroxybromides. This enables manufacturers to produce bromohydrate products with tighter specification ranges, improving regulatory compliance for cosmetic active ingredients.

Application
Selection Property
Validation Focus
Acid-sensitive substrate catalysis
Moderated Lewis acidity
Substrate scope with acid-labile groups
Antiperspirant formulation research
Reported ethanol solubility profile
Active concentration and precipitation stability
In situ HBr generation research
Predictable HBr release stoichiometry
Reaction calorimetry and bromination selectivity
Polymeric bromohydrate precursor synthesis
Defined monomeric stoichiometry
Batch consistency and specification control
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